molecular formula C25H17NO B12969977 10H-Spiro[acridine-9,9'-xanthene]

10H-Spiro[acridine-9,9'-xanthene]

Cat. No.: B12969977
M. Wt: 347.4 g/mol
InChI Key: LRDZIHIBFOPYFK-UHFFFAOYSA-N
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Description

10H-Spiro[acridine-9,9’-xanthene]: is a spirocyclic compound that features a unique structure combining acridine and xanthene moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Spiro[acridine-9,9’-xanthene] typically involves the formation of the spiro linkage between the acridine and xanthene units. One common method includes the reaction of acridine derivatives with xanthene derivatives under specific conditions that promote the formation of the spiro bond.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally involves scalable organic synthesis techniques. The use of high-performance host matrixes for efficient exciton formation and allocation in organic light-emitting diodes (OLEDs) suggests that the compound can be produced in larger quantities for industrial applications .

Chemical Reactions Analysis

Types of Reactions

10H-Spiro[acridine-9,9’-xanthene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of acridine N-oxide derivatives, while substitution reactions can yield functionalized spiro compounds with enhanced photophysical properties .

Scientific Research Applications

10H-Spiro[acridine-9,9’-xanthene] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 10H-Spiro[acridine-9,9’-xanthene] exerts its effects is primarily related to its photophysical properties. The compound’s unique structure allows for efficient energy transfer and exciton formation, making it an excellent candidate for use in OLEDs.

Comparison with Similar Compounds

Similar Compounds

    Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with similar applications in materials science.

    Spiro[acridine-9,9’-fluorene]: Features a spiro linkage between acridine and fluorene units, used in similar applications.

Uniqueness

10H-Spiro[acridine-9,9’-xanthene] stands out due to its combination of acridine and xanthene moieties, which provide unique photophysical properties. The ability to introduce functional groups at specific positions further enhances its versatility and performance in various applications .

Properties

Molecular Formula

C25H17NO

Molecular Weight

347.4 g/mol

IUPAC Name

spiro[10H-acridine-9,9'-xanthene]

InChI

InChI=1S/C25H17NO/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)26-21)19-11-3-7-15-23(19)27-24-16-8-4-12-20(24)25/h1-16,26H

InChI Key

LRDZIHIBFOPYFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3(C4=CC=CC=C4N2)C5=CC=CC=C5OC6=CC=CC=C36

Origin of Product

United States

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